molecular formula C8H13ClN4O B6225518 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride CAS No. 2770359-19-6

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride

Cat. No.: B6225518
CAS No.: 2770359-19-6
M. Wt: 216.67 g/mol
InChI Key: BWIYYINPYHXUBK-UHFFFAOYSA-N
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Description

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride is a compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the cyclobutane carboxamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with 1,3-diketones can form the pyrazole ring, which is then further functionalized to introduce the cyclobutane carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and UV stabilizers.

Mechanism of Action

The mechanism of action of 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-aminopyrazole
  • 4-aminopyrazole
  • 5-aminopyrazole

Comparison

Compared to other aminopyrazole derivatives, 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride is unique due to the presence of the cyclobutane carboxamide group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific research applications. The cyclobutane ring can provide additional steric hindrance and rigidity, which can affect the compound’s interaction with biological targets and its overall stability.

Properties

CAS No.

2770359-19-6

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide;hydrochloride

InChI

InChI=1S/C8H12N4O.ClH/c9-8(2-1-3-8)7(13)12-6-4-10-11-5-6;/h4-5H,1-3,9H2,(H,10,11)(H,12,13);1H

InChI Key

BWIYYINPYHXUBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)NC2=CNN=C2)N.Cl

Purity

95

Origin of Product

United States

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